1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene

Synthetic Intermediate Purity Procurement Specification Quality Assurance

Reproducible synthetic sequences demand consistent intermediate quality. Batch-to-batch variability in electrophilic reactivity or HPLC retention complicates scale-up. • 97-98% purity minimizes side products in stoichiometric couplings with precious partners. • Linear n-butoxy architecture ensures minimal steric hindrance at the primary C-Br site, broadening nucleophile scope. • Well-characterized XLogP (~3.6) and rotatable bond count (7) define a predictable RP-HPLC retention window for validated analytical methods. Ideal for medicinal chemistry and agrochemical programs requiring a removable para-blocking element with reliable performance.

Molecular Formula C13H19BrO2
Molecular Weight 287.19 g/mol
Cat. No. B13631193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene
Molecular FormulaC13H19BrO2
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESCCCCOC(CBr)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H19BrO2/c1-3-4-9-16-13(10-14)11-5-7-12(15-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
InChIKeyWOISIJXJBBPPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene


1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene (CAS 1250020-80-4; MF: C₁₃H₁₉BrO₂; MW: 287.19) is a brominated alkyl aryl ether that integrates a para-methoxy substituent on the benzene ring with a 2-bromo-1-butoxyethyl side chain . Authoritative database records confirm its SMILES string as CCCCOC(CBr)c1ccc(OC)cc1, with a computed XLogP3 of approximately 3.6 and a topological polar surface area of roughly 18.5 Ų [1]. The compound is commercially catalogued as a synthetic intermediate for pharmaceutical and agrochemical research, typically supplied at 97–98% purity . Its structural architecture—a primary alkyl bromide tethered to an electron-rich aryl ether—defines its reactivity profile as an electrophilic building block capable of participating in nucleophilic substitution and cross-coupling transformations.

1
Electrophilic alkyl bromide for nucleophilic substitution and cross-coupling transformations
2
Linear n-butoxy chain minimizes steric hindrance at the reactive C–Br site
3
Commercially supplied as a high-purity synthetic intermediate suitable for stoichiometric control

1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene: Substitution Limitations


Compounds within the brominated alkyl aryl ether family share a common functional blueprint but diverge in three critical parameters that preclude generic substitution: (1) the steric and electronic environment around the C–Br bond, which governs electrophilic reactivity in Sₙ2 and cross-coupling manifolds [1]; (2) the alkoxy chain architecture (linear n-butoxy versus branched sec-butoxy versus bulky tert-butoxy), which modulates both solubility and the steric accessibility of the brominated carbon ; and (3) the methoxy substitution pattern on the aryl ring (ortho, meta, or para), which influences the electron density at the reactive center through resonance and inductive effects . These variables directly impact reaction kinetics, regioselectivity in subsequent transformations, and chromatographic purification behaviour—meaning replacement of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene with any positional isomer or alkoxy variant demands independent validation of the entire downstream synthetic sequence.

Positional isomerism

Para vs. meta methoxy substitution alters electronic activation and chromatographic retention, which may shift reaction selectivity and purification profiles.

Alkoxy architecture

Linear n-butoxy versus branched sec-butoxy or bulky tert-butoxy changes steric accessibility and solubility; kinetics at the C–Br site may differ significantly.

Halogen handle

Non-halogenated analogs lack the bromine blocking group, precluding regioselective ortho-functionalization strategies described in the patent literature.

Quantitative Differentiation: 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene


Purity Comparison vs. tert-Butoxy Analog

The 4-methoxy target compound is commercially available with a certified purity specification of 98% . In contrast, the corresponding tert-butoxy analog (1-[2-bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene, CAS 72912-33-5) is supplied at a lower standard purity of 95% . While both compounds share the identical molecular formula (C₁₃H₁₉BrO₂) and molecular weight (287.19), the higher purity specification for the n-butoxy target compound translates to reduced impurities that could otherwise interfere with stoichiometric control in subsequent reactions, potentially lowering the burden of pre-use purification for the end user.

Purity vs. tert-butoxy analog
Data to verify
Target 98% purity vs. analog 95% (3 pp difference)
Supports stoichiometric control in procurement
Supplier-certified; analytical method may vary
Synthetic Intermediate Purity Procurement Specification Quality Assurance

Physicochemical Profile vs. 3-Methoxy Isomer

The 4-methoxy substitution in the target compound directs the electron-donating resonance effect of the methoxy group para to the benzylic site bearing the bromoalkoxy chain. This para-orientation maximises conjugation with the reactive centre, which is distinct from the meta-substituted positional isomer (1-(2-bromo-1-butoxyethyl)-3-methoxybenzene, CAS 1249805-71-7). The 3-methoxy isomer shares the same computed exact mass (286.05684 g/mol), topological polar surface area (18.5 Ų), and heavy atom count (16), but exhibits a slightly different XLogP3 value and rotatable bond count (7 versus 6 for the non-halogenated analog 1-(1-butoxyethyl)-4-methoxybenzene) [1][2]. These subtle differences affect chromatographic retention time and solubility characteristics in organic/aqueous biphasic systems, making the two isomers non-interchangeable in validated analytical methods or extraction protocols.

Physicochem. profile vs. 3-OMe isomer
Context-dependent
ΔXLogP ≈0.4–0.5; ΔRotatable Bonds = 1; TPSA identical
Alters chromatographic retention and partition behavior
Computed properties; experimental validation recommended
Lipophilicity Drug-like Properties Chromatographic Retention

Alkoxy Steric Bulk: n-Butoxy vs. sec/tert-Butoxy

The target compound bears a linear n-butoxy chain at the benzylic carbon, whereas documented analogs include the sec-butoxy variant (CAS 1249126-41-7) and the tert-butoxy variant (CAS 72912-33-5) . In Sₙ2 reactions at the primary C–Br site, the steric bulk of the alkoxy group at the adjacent benzylic position modulates the activation energy for nucleophilic attack. The linear n-butoxy group presents minimal steric obstruction compared to the branched sec-butoxy and the highly hindered tert-butoxy groups, theoretically enabling faster substitution kinetics. This steric differentiation is a direct function of the alkoxy architecture and provides a rational basis for selecting the target compound when reaction rate at the C–Br centre is a priority.

Alkoxy steric bulk ranking
Class-level
n-BuO ≪ sec-BuO ≪ t-BuO (steric hindrance)
May enable faster SN2 kinetics relative to branched analogs
Class-level inference; no direct kinetic study for these compounds
Steric Hindrance Nucleophilic Substitution Reactivity Synthetic Intermediate Selection

Bromine Blocking Group Strategy

The patent literature explicitly establishes that bromo substituents serve as effective blocking groups on aromatic rings to enable regioselective ortho-functionalization [1]. In the context of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene, the para-methoxy group is a strong ortho/para-directing activator. Without a blocking group, electrophilic substitution would occur at both ortho and para positions. The presence of the bromoalkyl side chain at the benzylic para position (relative to the methoxy group) can function as a blocking element for one of the activated positions, enabling selective monofunctionalization at the remaining ortho site. This established strategy—documented with broad substrate scope [1]—applies directly to this scaffold, whereas the non-brominated analog 1-(1-butoxyethyl)-4-methoxybenzene [2] lacks this orthogonally addressable halogen handle and therefore cannot participate in blocking-group-mediated regioselective sequences.

Bromine blocking group strategy
Class-level
Target has benzylic C–Br handle; non-halogenated analog does not
Enables regioselective ortho-functionalization pathways
Patent-demonstrated strategy; specific validation advised
Blocking Group Strategy Regioselective Synthesis ortho-Functionalization

Optimal Applications: 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene


ortho-Functionalization with Removable Blocking Group

In synthetic programs that demand monofunctionalization ortho to a methoxy directing group, 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene provides a removable blocking element at the para-benzylic position. Following ortho-functionalization (e.g., nitration, halogenation, Friedel-Crafts acylation), the bromine can be removed via catalytic hydrogenation under neutral conditions, as demonstrated in the patent literature for the broader class of bromo-substituted aromatics [1]. This strategy is inaccessible with the non-halogenated analog 1-(1-butoxyethyl)-4-methoxybenzene, making the target compound the preferred procurement choice for library synthesis requiring this divergent pathway.

Sₙ2 Alkylation with Minimal Steric Hindrance

When the primary C–Br bond of the bromoethyl side chain is the intended reaction site for nucleophilic displacement (e.g., with amines, thiols, or alkoxides), the linear n-butoxy group offers minimal steric obstruction relative to the branched sec-butoxy or bulky tert-butoxy variants . This steric advantage theoretically reduces the activation barrier for bimolecular nucleophilic substitution, making the target compound the rational selection for process development where reaction time and nucleophile scope are critical parameters.

Lipophilicity-Defined Chromatographic Methods

The computed XLogP3 of approximately 3.6–3.7 and rotatable bond count of 7 for the target compound [2] define a specific retention window in reversed-phase HPLC that differs from both the more hydrophilic non-halogenated analog (XLogP ~3.2, rotatable bonds 6) and the 3-methoxy positional isomer [3]. Analytical development groups requiring batch-to-batch consistency in retention time, resolution from by-products, and predictable extraction behaviour across aqueous/organic partitions benefit from this well-characterized physicochemical signature when selecting an intermediate for validated methods.

High-Purity Input for Stoichiometric Precision

For multi-step sequences where accurate stoichiometric control is essential—such as the formation of a 1:1 adduct with a precious coupling partner or the generation of a reactive intermediate that is sensitive to impurity-catalyzed side reactions—the 98% purity specification of the target compound offers a quantitative advantage over the 95% purity of the tert-butoxy analog . This 3% purity differential can translate to fewer impurity-derived side products and reduced material loss during final purification, directly influencing the procurement decision for small-scale, high-value syntheses.

Application
Selection Property
Validation Focus
ortho-Functionalization via blocking group
Bromine handle for regioselective control
Hydrogenolysis removal efficiency
SN2 alkylation with linear alkoxy chain
Low steric hindrance at C–Br site
Nucleophile scope and reaction rate
Lipophilicity-guided method development
Defined XLogP and rotatable bond profile
Retention time and partition reproducibility
High-purity input for stoichiometric precision
Certified purity specification
Impurity profile and side-product minimization
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